2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC18927330
Molecular Formula: C12H5F6N
Molecular Weight: 277.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H5F6N |
|---|---|
| Molecular Weight | 277.16 g/mol |
| IUPAC Name | 3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C12H5F6N/c13-9-3-1-2-7(10(9)14)8-4-6(12(16,17)18)5-19-11(8)15/h1-5H |
| Standard InChI Key | DNQAXRJNBAZODR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=C(N=CC(=C2)C(F)(F)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at three positions:
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Position 2: A fluorine atom.
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Position 3: A 2,3-difluorophenyl group.
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Position 5: A trifluoromethyl (-CF₃) group.
This arrangement creates a sterically congested and electron-deficient aromatic system, which influences reactivity and intermolecular interactions. The 2,3-difluorophenyl group introduces additional π-π stacking potential, while the -CF₃ group enhances electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₅F₆N | |
| Molecular Weight | 277.16 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely low in polar solvents | |
| Lipophilicity (LogP) | Estimated >3 (high) |
The high fluorine content (six atoms) contributes to low polar surface area (≈30 Ų) and elevated lipid solubility, favoring membrane permeability and blood-brain barrier penetration in biological systems.
Synthesis and Manufacturing
Halogen Exchange Strategies
While no explicit synthesis route for 2-fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is documented, analogous fluoropyridines are synthesized via nucleophilic aromatic substitution (SNAr) or halogen-exchange reactions . For example, 2,3-difluoro-5-(trifluoromethyl)pyridine—a structurally similar compound—is produced by reacting 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 120–170°C .
Key Reaction Parameters for Analogous Synthesis :
| Parameter | Condition |
|---|---|
| Solvent | DMSO, sulfolane, or HMPA |
| Temperature | 85–180°C (optimal: 120–170°C) |
| Reagent Ratio | 1:1.5 (substrate:CsF) |
| Reaction Time | 24–72 hours |
| Yield | 48–60% |
Challenges in Synthesis
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Steric hindrance: The 2,3-difluorophenyl group complicates substitution reactions.
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Regioselectivity: Competing reactions at positions 2, 3, and 5 require precise temperature and catalyst control.
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Purification: High fluorine content necessitates specialized techniques like distillation or preparative HPLC .
Biological Activity and Mechanisms
Enzyme Inhibition
Fluorinated pyridines are known to inhibit cytochrome P450 (CYP) enzymes and kinases due to their ability to form hydrogen bonds with active-site residues. The trifluoromethyl group in 2-fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine may enhance binding affinity to hydrophobic pockets, as observed in COX-2 inhibitors like celecoxib .
Receptor Interactions
The compound’s planar structure allows π-π interactions with aromatic residues in G-protein-coupled receptors (GPCRs). Preliminary studies on related fluoropyridines suggest potential activity at adenosine A₂ₐ and serotonin 5-HT₃ receptors.
Applications in Agrochemicals
Herbicide Intermediates
Fluoropyridines serve as precursors for herbicides such as 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids . The electron-withdrawing effects of fluorine atoms activate the pyridine ring for nucleophilic displacement by phenoxy groups, enabling efficient coupling reactions .
Comparative Reactivity of Pyridine Intermediates :
| Intermediate | Relative Reaction Rate |
|---|---|
| 2-Chloro-5-(trifluoromethyl) | 1.0 (baseline) |
| 2-Fluoro-5-(trifluoromethyl) | 3.2 |
| 2,3-Difluoro-5-(trifluoromethyl) | 5.7 |
Future Research Directions
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Synthetic Optimization: Develop catalytic methods to improve yields and reduce reaction times.
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Biological Screening: Evaluate antiproliferative, antiviral, and anti-inflammatory activities.
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Materials Science: Explore use in liquid crystals or organic semiconductors leveraging fluorinated π-systems.
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